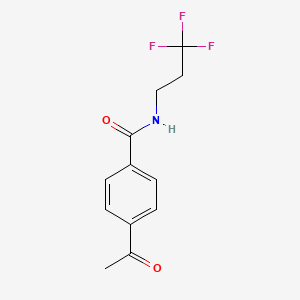
4-acetyl-N-(3,3,3-trifluoropropyl)benzamide
Vue d'ensemble
Description
4-acetyl-N-(3,3,3-trifluoropropyl)benzamide is a useful research compound. Its molecular formula is C12H12F3NO2 and its molecular weight is 259.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cell Cycle Arrest and Apoptosis Induction : It has been shown to induce cell cycle arrest, apoptosis, and increase acetylation levels of H3 in U937 cells (Souto et al., 2010).
Anticonvulsant Properties : This compound is effective as an anticonvulsant in several animal models and can potentiate hexobarbital-induced sleeping time (Robertson et al., 1987).
Hypoglycemic Agent : It acts as a hypoglycemic agent, lowering blood glucose levels significantly after administration (Yeung & Knaus, 1987).
Apoptosis Induction and NFκB Inhibition : N-substituted benzamides, including 4-acetyl-N-(3,3,3-trifluoropropyl)benzamide, can induce early apoptosis and inhibit NFκB activation. These properties make them potential radio- and chemo-sensitizers and anti-inflammatory compounds (Liberg et al., 1999).
Anti-Tubercular Activity : Some derivatives of benzamides, including this compound, have shown promising anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Stimulation of Nuclear ADP-Ribosyltransferase : Benzamides can stimulate and inhibit nuclear ADP-ribosyltransferase activity, demonstrating their role in cellular functions (Jones et al., 1988).
Precursor for Electrophilic Compounds : N-(acetoxymethyl)-4-chlorobenzamide, a related compound, is a precursor for electrophilic methyleneimines and is not mutagenic in Salmonella typhimurium (Overton et al., 1986).
Antiarhythmic Trials : It has been studied in animals and selected for clinical trial as an antiarrhythmic agent (Banitt et al., 1977).
Antioxidant Properties : The compound has demonstrated antioxidant properties in certain tests (Demir et al., 2015).
Formation of Benzoxazole Products : Its involvement in the formation of benzoxazole products through intramolecular oxidative coupling has been noted (Yu et al., 2012).
Pharmacokinetic Studies : The methodology for its determination in serum and urine for pharmacokinetic studies has been developed (Dockens et al., 1987).
Antineoplastic Properties : It has shown promise as an antineoplastic agent, accelerating bone-marrow cell formation (Zhang et al., 2011).
Potent Anticonvulsant : Demonstrated potent anticonvulsant properties with effective doses in animal models (Robertson et al., 1988).
Antitumor Activity : Exhibited cytotoxic and cytostatic activity against various tumor models (LoRusso et al., 2004).
Activation of p300 Histone Acetyltransferase : Shown to be a potent activator of p300 HAT activity, which could have therapeutic applications (Mantelingu et al., 2007).
Anti-Acetylcholinesterase Activity : Found to be a potent inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent (Sugimoto et al., 1990).
Histone Hyperacetylation in Cancer Cells : Causes histone hyperacetylation in living cells, which is related to its antitumor activity (Kraker et al., 2003).
Orally Active Histone Deacetylase Inhibitor : MGCD0103, a related compound, has been shown to block cancer cell proliferation and holds promise as an anticancer drug (Zhou et al., 2008).
Propriétés
IUPAC Name |
4-acetyl-N-(3,3,3-trifluoropropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-8(17)9-2-4-10(5-3-9)11(18)16-7-6-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHHDUZPVBAPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




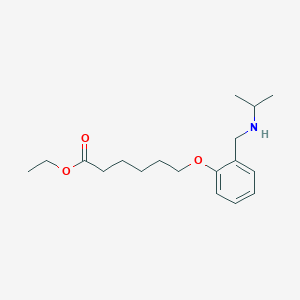

![cyclohexane;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-methylcyclohexanamine](/img/structure/B8124616.png)
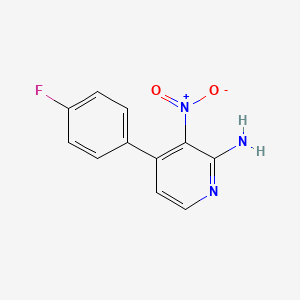
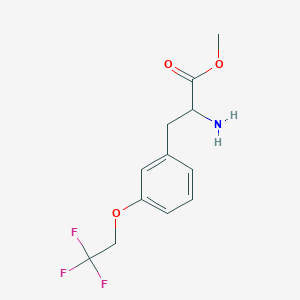
![3,7-Bis[4-(tert-butyl)styryl]-10-(3,5-diiodo-4-methylphenyl)-2,8-diethyl-5,5-difluoro-1,9-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8124641.png)

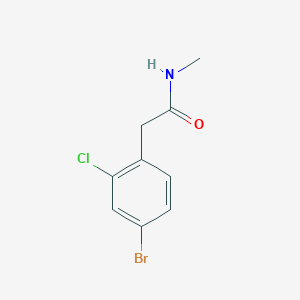
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8124648.png)
![[2-(3'-Formyl-biphenyl-3-yloxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8124650.png)
![cyclo[N(Me)Ala-bAla-OGly(allyl)-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8124667.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8124675.png)
